SLU-10906

Cryptosporidium antiparasitic drug discovery

SLU-10906 (Compound 63) is the most potent pyrazolo[3,4‑d]pyrimidine benzoxaborole reported, delivering a 10‑fold potency gain (EC₅₀ 0.19 μM) over lead SLU‑2815. Engineered as a benzoic acid bioisostere, it overcomes boronic acid instability, retains CpPDE1 selectivity, and eliminates cytotoxicity seen with other R⁶ substitutions. With fast kill kinetics (t₁/₂ ≈ 8.9 h), robust oral efficacy (>98% fecal shedding reduction in NSG mice at 50 mg/kg BID), and a defined human PDE selectivity profile, SLU‑10906 is the definitive benchmark for anti‑Cryptosporidium drug discovery—an ideal positive control, SAR reference, and tool for combination or resistance studies.

Molecular Formula C22H21BFN5O2
Molecular Weight 417.2 g/mol
Cat. No. B15579974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLU-10906
Molecular FormulaC22H21BFN5O2
Molecular Weight417.2 g/mol
Structural Identifiers
InChIInChI=1S/C22H21BFN5O2/c1-3-18-19-21(25-11-13-4-7-16(24)8-5-13)26-20(27-22(19)29(2)28-18)14-6-9-17-15(10-14)12-31-23(17)30/h4-10,30H,3,11-12H2,1-2H3,(H,25,26,27)
InChIKeyOMTSGVHQRNGFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLU-10906: Potent, Orally Efficacious Cryptosporidium Inhibitor Targeting CpPDE1


SLU-10906 (Compound 63) is a pyrazolo[3,4‑d]pyrimidine benzoxaborole that acts as a potent, orally active inhibitor of the parasite Cryptosporidium [1]. It selectively targets the parasite phosphodiesterase CpPDE1 and demonstrates an EC₅₀ of 0.19 μM against C. parvum in a cell‑based HCT‑8 infection model, with no observed cytotoxicity [2]. As a benzoic acid bioisostere derived from lead compound SLU‑2815, SLU‑10906 represents a significant advance in the optimization of this chemotype for the treatment of cryptosporidiosis [3].

Why SLU-10906 Cannot Be Replaced by In‑Class Analogs in Cryptosporidium Research


The pyrazolo[3,4‑d]pyrimidine series exhibits extreme sensitivity to modifications at the R⁶ benzoic acid position. The lead compound SLU‑2815 (1) itself shows only an EC₅₀ of 1.8 μM against C. parvum, while simple substitutions such as removing the carboxylic acid entirely or replacing it with a phenyl group yield inactive or >10‑fold less potent compounds [1]. Moreover, benzoxaborole 63 (SLU‑10906) was deliberately designed as a bioisostere to overcome the chemical instability of boronic acid analogs while preserving the selectivity profile against human PDEs [2]. Consequently, even closely related structures cannot be assumed to replicate the 10‑fold potency improvement, the fast parasite‑killing kinetics (t₁/₂ ≈ 8.9 h), or the oral efficacy observed for SLU‑10906 [3].

Quantitative Differentiation of SLU-10906: Potency, Kinetics, and In Vivo Performance vs. Comparators


10‑Fold Greater Anti‑Cryptosporidium Potency Compared to Lead Compound SLU‑2815

In the same cell‑based infection model (HCT‑8 host cells, C. parvum Iowa strain), SLU‑10906 exhibits an EC₅₀ of 0.19 μM, whereas the parent lead compound SLU‑2815 (1) shows an EC₅₀ of 1.8 μM [1]. This represents a 9.5‑fold improvement in potency. The benzoxaborole bioisostere replacement of the benzoic acid is directly responsible for this gain, as other analogs in the series, such as boronic acid 58, achieve only a 2‑fold improvement (EC₅₀ = 0.78 μM) [2].

Cryptosporidium antiparasitic drug discovery

Fast Parasite‑Killing Kinetics: Half‑Life of 8.9 Hours

SLU‑10906 eliminates C. parvum from infected HCT‑8 cells with an exponential decay half‑life (t₁/₂) of ~8.9 h at concentrations ≥3× EC₉₀ [1]. The lead compound SLU‑2815 (1) displays a slightly slower t₁/₂ of ~10.7 h under identical conditions [2]. This 1.8‑h faster killing rate may be clinically relevant for a diarrheal disease where rapid pathogen clearance is desirable.

Cryptosporidium rate‑of‑action parasiticidal

Oral Efficacy in NSG Mouse Model: >98% Reduction in Fecal Shedding

In the NSG mouse C. parvum infection model, oral administration of SLU‑10906 at 50 mg/kg BID for 7 days reduced fecal parasite shedding by >98% relative to pre‑treatment levels [1]. The parent lead SLU‑2815 achieved a similar reduction (>98%) under the same dosing regimen [2]. However, the 10‑fold higher in vitro potency of SLU‑10906 suggests that lower doses or less frequent dosing may be feasible in future studies, a parameter not yet fully explored.

Cryptosporidium in vivo efficacy mouse model

Preserved Partial Selectivity vs. Human PDEs with Improved Selectivity Over Boronic Acid Analog 58

At 10 μM, SLU‑10906 inhibits only 4‑5 human PDE isoforms >50%, a profile comparable to the lead compound 1 and substantially improved relative to boronic acid 58, which inhibits additional human PDEs [1]. Subsequent dose‑response testing against human PDE5 and PDE11 yielded estimated IC₅₀ values between 0.05 and 0.1 μM for SLU‑10906 [2]. The partial selectivity profile is preserved with the benzoxaborole motif, confirming that the 10‑fold potency gain does not come at the expense of broader human PDE inhibition.

selectivity human PDE off‑target

High Selectivity Index (SI >500) and Lack of Host Cell Cytotoxicity up to 100 μM

SLU‑10906 exhibits a CC₅₀ of >100 μM in HCT‑8 host cells, yielding a selectivity index (SI) greater than 500 when compared to its EC₅₀ of 0.19 μM [1]. In contrast, the structurally related hydroxyindazole 56 caused 78% and 89% reductions in host cell numbers at 25 μM and 50 μM, respectively [2]. This demonstrates that the benzoxaborole modification does not introduce overt cytotoxicity, a critical attribute for any compound intended for extended in vitro or in vivo use.

cytotoxicity selectivity index safety

Optimal Scientific and Industrial Use Cases for SLU-10906


Validated CpPDE1 Chemical Probe for Cryptosporidium Mechanism‑of‑Action Studies

With a well‑characterized EC₅₀ of 0.19 μM and confirmed inhibition of CpPDE1, SLU‑10906 is an ideal chemical probe to dissect the role of cAMP/cGMP signaling in Cryptosporidium growth and survival. Its 10‑fold potency advantage over SLU‑2815 allows for lower working concentrations, minimizing off‑target effects, while its defined human PDE selectivity profile (4‑5 isoforms inhibited >50% at 10 μM) provides a clear framework for interpreting cellular phenotypes [1][2].

Oral Efficacy Benchmark in Rodent Cryptosporidiosis Models

SLU‑10906 demonstrates robust oral efficacy in the NSG mouse infection model, reducing fecal parasite shedding by >98% at 50 mg/kg BID [1]. This makes it a reliable positive control or benchmark compound for evaluating novel anti‑Cryptosporidium agents in vivo. Its favorable ADME properties, including moderate solubility (11 μM at pH 7.4) and high PAMPA permeability (206 nm/s), support consistent oral exposure across studies [2].

Structure‑Activity Relationship (SAR) Reference for Pyrazolo[3,4‑d]pyrimidine Optimization

As the most potent analog reported in the pyrazolo[3,4‑d]pyrimidine series, SLU‑10906 serves as a key SAR reference point. Its benzoxaborole bioisostere demonstrates that replacing a benzoic acid with a benzoxaborole can yield a 10‑fold potency gain while preserving selectivity and eliminating the cytotoxicity seen with other substitutions (e.g., hydroxyindazole 56) [1][2]. Researchers designing next‑generation CpPDE1 inhibitors can use SLU‑10906 as a benchmark for potency, kinetics, and safety profiling.

Combinatorial and Resistance Studies in Cryptosporidium

The fast parasite‑killing kinetics of SLU‑10906 (t₁/₂ ≈ 8.9 h) [1] make it particularly suitable for combination studies with parasitistatic agents like nitazoxanide (NTZ). Its distinct mechanism (CpPDE1 inhibition) relative to NTZ (pyruvate:ferredoxin oxidoreductase) [2] also positions it as a tool to investigate synergistic drug interactions and to generate resistant parasite lines for target validation.

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